molecular formula C7H9N3S B4271088 (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate CAS No. 63204-11-5

(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate

Cat. No.: B4271088
CAS No.: 63204-11-5
M. Wt: 167.23 g/mol
InChI Key: MLSRXYFSGKBSBA-UHFFFAOYSA-N
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Description

(1,3,5-Trimethyl-pyrazol-4-yl)-isothiocyanate is a versatile pyrazole-based chemical building block designed for research and development applications. As an isothiocyanate derivative, it is a valuable intermediate in synthetic organic chemistry, particularly for the formation of thiourea bridges with various nucleophiles such as amines, a key reaction in constructing more complex heterocyclic systems . This functional group is a critical precursor in the development of novel molecular entities, making it a compound of interest in several research fields. Its potential applications include serving as a key scaffold in medicinal chemistry for the discovery of new active compounds. Research on analogous pyrazole-isothiocyanate hybrids has demonstrated potential fungicidal activities, suggesting this compound could be a candidate for developing new agrochemical agents . Furthermore, its utility extends to materials science as a precursor for specialized polymers and ligands. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary analyses to confirm the compound's identity and purity for their specific applications.

Properties

IUPAC Name

4-isothiocyanato-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSRXYFSGKBSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390792
Record name ST50844634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63204-11-5
Record name ST50844634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate typically involves the reaction of 4-amino-1,3,5-trimethyl-1H-pyrazole with thiophosgene (CSCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:

4-amino-1,3,5-trimethyl-1H-pyrazole+CSCl2(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate+HCl\text{4-amino-1,3,5-trimethyl-1H-pyrazole} + \text{CSCl}_2 \rightarrow \text{(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate} + \text{HCl} 4-amino-1,3,5-trimethyl-1H-pyrazole+CSCl2​→(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate+HCl

Industrial Production Methods

While specific industrial production methods for (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, safety measures would be implemented to handle thiophosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.

    Cyclization Reactions: Reagents such as hydrazines or diamines can be used to induce cyclization. These reactions may require heating and the presence of a catalyst.

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Thiocarbamate Derivatives: Formed by the reaction with thiols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate is primarily based on its ability to react with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the nucleophiles it encounters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyrazole-Based Isothiocyanates
  • 3,5-Diamino-4-phenylazopyrazole adducts with isothiocyanates (e.g., methyl- or benzyl-isothiocyanate): Reactivity: The amino groups on the pyrazole facilitate nucleophilic addition with isothiocyanates, forming thiocarbamoyl adducts. In contrast, (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate lacks nucleophilic amino groups, limiting its ability to form such adducts. Instead, its isothiocyanate group may participate in electrophilic reactions or cycloadditions .
Aliphatic and Aromatic Isothiocyanates
  • Allyl isothiocyanate (aliphatic):
    • Volatility: High volatility due to small size, making it prominent in plant volatile profiles (e.g., crucifers).
    • Biological Activity: Strong attractant for crucifer-specific gall midges (89% female response) .
    • Applications: Used in pest control and food flavoring.
  • Benzyl isothiocyanate (aromatic):
    • Bioactivity: Elicits responses in gall midges (e.g., C. nasturtii females), suggesting role in insect-plant interactions .
    • Reactivity: The benzene ring enhances electrophilicity of the -NCS group, increasing potency in alkylation reactions compared to aliphatic analogues.
Heterocyclic Isothiocyanates in Flavor Chemistry
  • 2-Phenylethyl isothiocyanate and heptyl-isothiocyanate :
    • Detected in Pugionium spp. via GC-IMS/GC-MS, contributing to flavor profiles .
    • Volatility: Moderately volatile due to larger size; the target compound’s trimethylpyrazole group likely reduces volatility further, limiting its role in flavor applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity Biological Activity Volatility
(1,3,5-Trimethyl-pyrazol-4-yl)-isothiocyanate Pyrazole 1,3,5-Me; 4-NCS Moderate (steric hindrance) Unknown; potential agrochemical use Low
Allyl isothiocyanate Aliphatic -NCS High (small, electrophilic) Insect attractant High
Benzyl isothiocyanate Aromatic Ph-CH2-NCS High (resonance stabilization) Insect response Moderate
2-Phenylethyl isothiocyanate Aromatic-aliphatic Ph-(CH2)2-NCS Moderate Flavor compound Moderate
3,5-Diamino-4-phenylazopyrazole adducts Pyrazole 3,5-NH2; 4-Ph-N=N High (nucleophilic amino groups) Synthetic intermediate Low

Key Research Findings

Reactivity Differences: The methyl groups in (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate hinder nucleophilic reactions compared to amino-substituted pyrazoles, which readily form thiocarbamoyl adducts . Electronic effects from the pyrazole ring may enhance electrophilicity of the -NCS group, enabling unique reactivity in cycloadditions or cross-coupling reactions.

Biological Interactions: While aliphatic isothiocyanates (e.g., allyl, benzyl) are key in insect-plant communication, the target compound’s bioactivity remains unstudied.

Volatility and Applications :

  • The compound’s lower volatility (due to methyl groups and pyrazole core) may limit its role in flavor chemistry but enhance persistence in agrochemical formulations .

Q & A

Q. What statistical approaches resolve discrepancies in biological activity data across replicates?

  • Methodology : Apply ANOVA with Tukey’s post-hoc test (p<0.05). Use PCA to identify outlier batches (e.g., impurity-driven toxicity). Validate via dose-response curves (IC₅₀ ± SEM) .

Tables

Table 1 : Solvent Effects on Cyclization Yield of Thiourea Derivatives

SolventTemp (°C)Time (h)Yield (%)
DMF80478
THF65662
EtOH70545

Table 2 : MIC Values for Oxadiazinane-Thione Derivatives (μg/mL)

CompoundE. coliS. aureusC. albicans
3a 1228
3d 311

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate

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